molecular formula C18H25NO4 B13344073 (3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13344073
M. Wt: 319.4 g/mol
InChI Key: DMCRUTZKEGHDTN-LSDHHAIUSA-N
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Description

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable aryl halide and a nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-(2,3-dimethylphenyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl group also provides stability and protection during synthetic transformations.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

(3S,4R)-4-(3,4-dimethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H25NO4/c1-11-6-7-13(8-12(11)2)14-9-19(10-15(14)16(20)21)17(22)23-18(3,4)5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21)/t14-,15+/m0/s1

InChI Key

DMCRUTZKEGHDTN-LSDHHAIUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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